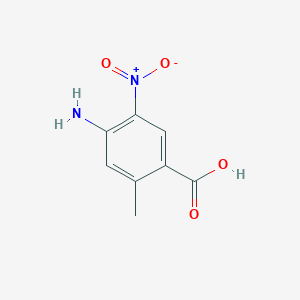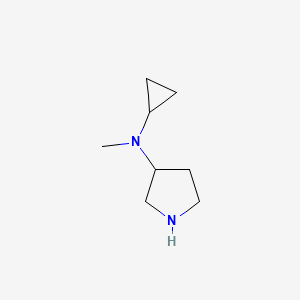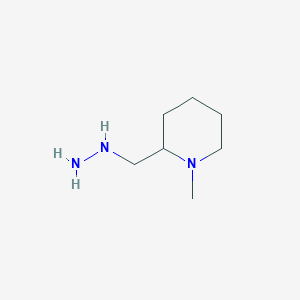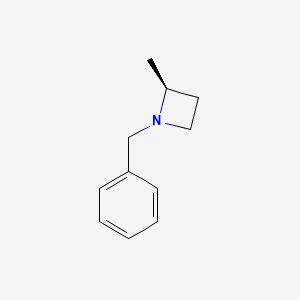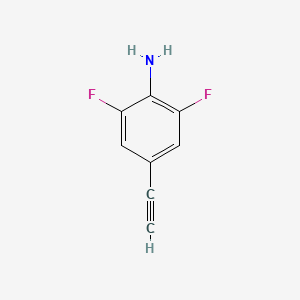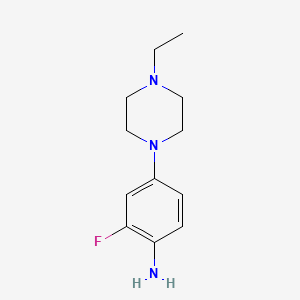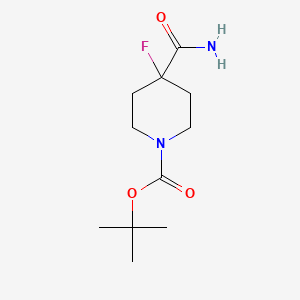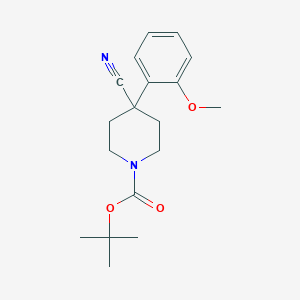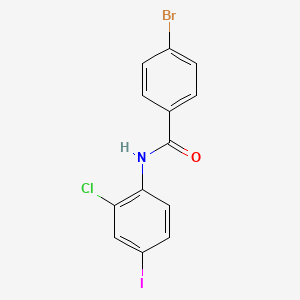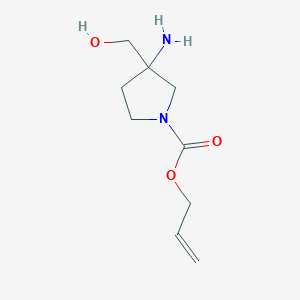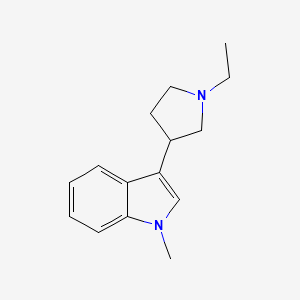
3-(1-Ethylpyrrolidin-3-yl)-1-methyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Ethylpyrrolidin-3-yl)-1-methyl-1H-indole is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of an ethyl group attached to the nitrogen atom of the pyrrolidine ring and a methyl group attached to the nitrogen atom of the indole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethylpyrrolidin-3-yl)-1-methyl-1H-indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The pyrrolidine ring can be introduced through a subsequent reaction involving the appropriate pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
3-(1-Ethylpyrrolidin-3-yl)-1-methyl-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Various nucleophiles such as halides, amines, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
3-(1-Ethylpyrrolidin-3-yl)-1-methyl-1H-indole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(1-Ethylpyrrolidin-3-yl)-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1-ethyl-3-pyrrolidinyl)methanamine
- (1-ethyl-3-pyrrolidinyl)(diphenyl)acetonitrile
Uniqueness
3-(1-Ethylpyrrolidin-3-yl)-1-methyl-1H-indole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an indole ring with a pyrrolidine ring and specific substituents makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C15H20N2 |
|---|---|
分子量 |
228.33 g/mol |
IUPAC 名称 |
3-(1-ethylpyrrolidin-3-yl)-1-methylindole |
InChI |
InChI=1S/C15H20N2/c1-3-17-9-8-12(10-17)14-11-16(2)15-7-5-4-6-13(14)15/h4-7,11-12H,3,8-10H2,1-2H3 |
InChI 键 |
VDUXMSGAIYIEQX-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCC(C1)C2=CN(C3=CC=CC=C32)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


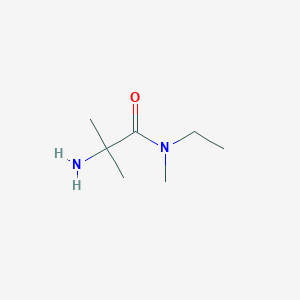
![4-[(2-Aminoethyl)amino]-2-hydroxybenzoic acid](/img/structure/B1502653.png)
